molecular formula C10H9NO2 B7789835 2-hydroxy-8-methyl-1H-quinolin-4-one

2-hydroxy-8-methyl-1H-quinolin-4-one

Cat. No.: B7789835
M. Wt: 175.18 g/mol
InChI Key: IAZOMMRNDCZSIM-UHFFFAOYSA-N
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Description

The compound with the Chemical Identifier (CID) 2748592 is known as meta-fluoro Acrylfentanyl. It is a synthetic opioid that is structurally similar to fentanyl, a potent analgesic. Meta-fluoro Acrylfentanyl is primarily used as an analytical reference standard in forensic and toxicological research. It is regulated as a Schedule I compound in the United States, indicating its high potential for abuse and lack of accepted medical use .

Preparation Methods

Synthetic Routes and Reaction Conditions

Meta-fluoro Acrylfentanyl can be synthesized through a series of chemical reactions involving the introduction of a fluorine atom into the acrylfentanyl structure. The synthetic route typically involves the following steps:

    Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring, which is a key structural component of the compound.

    Introduction of the Fluorine Atom: A fluorine atom is introduced into the phenyl ring through a halogenation reaction.

    Formation of the Propenamide Group: The final step involves the formation of the propenamide group, which is achieved through a reaction with acryloyl chloride.

Industrial Production Methods

Industrial production of meta-fluoro Acrylfentanyl follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically produced in a crystalline solid form and is purified through recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Meta-fluoro Acrylfentanyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of meta-fluoro Acrylfentanyl, which are often studied for their pharmacological properties .

Scientific Research Applications

Meta-fluoro Acrylfentanyl is extensively used in scientific research, particularly in the fields of forensic chemistry and toxicology. Its applications include:

Mechanism of Action

Meta-fluoro Acrylfentanyl exerts its effects by binding to the μ-opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, which in turn inhibit the release of neurotransmitters such as substance P and glutamate. The inhibition of these neurotransmitters results in analgesic and euphoric effects. The compound’s high affinity for μ-opioid receptors contributes to its potency and potential for abuse .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Meta-fluoro Acrylfentanyl is unique due to the presence of the fluorine atom in its structure, which influences its pharmacokinetic properties and metabolic stability. This fluorination can lead to differences in potency, duration of action, and metabolic pathways compared to other fentanyl analogs .

Properties

IUPAC Name

2-hydroxy-8-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-3-2-4-7-8(12)5-9(13)11-10(6)7/h2-5H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZOMMRNDCZSIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C=C(N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C(=O)C=C(N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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